2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione
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Overview
Description
2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining indene and oxadiazole moieties
Preparation Methods
The synthesis of 2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxadiazole moieties to the indene core: This step often involves nucleophilic substitution reactions where the oxadiazole rings are introduced to the indene core.
Final assembly and purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism by which 2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific proteins or enzymes, altering their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can be compared with other similar compounds, such as:
3,5-BIS(4-NITROFURAZAN-3-YL)-1,2,4-OXADIAZOLE: Known for its high thermal stability and density.
3,3’-BIS(4-NITROFURAZAN-3-YL)-5,5’-BI(1,2,4-OXADIAZOLE):
3-(4-NITROFURAZAN-3-YL)-1,2,4-OXADIAZOL-5-AMINE: Used in the synthesis of energetic materials and other advanced compounds
These compounds share structural similarities but differ in their specific properties and applications, highlighting the uniqueness of 2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.
Properties
Molecular Formula |
C15H12N6O4 |
---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]indene-1,3-dione |
InChI |
InChI=1S/C15H12N6O4/c1-7-13(20-24-18-7)16-15(17-14-8(2)19-25-21-14)11(22)9-5-3-4-6-10(9)12(15)23/h3-6H,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
SUKYHDJYEFNLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC2(C(=O)C3=CC=CC=C3C2=O)NC4=NON=C4C |
Origin of Product |
United States |
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